molecular formula C13H21NO2 B7823697 N,N-Bis(2-hydroxypropyl)-p-toluidine CAS No. 4977-59-7

N,N-Bis(2-hydroxypropyl)-p-toluidine

Cat. No. B7823697
CAS RN: 4977-59-7
M. Wt: 223.31 g/mol
InChI Key: JFZVSHAMRZPOPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Bis(2-hydroxypropyl)-p-toluidine is a useful research compound. Its molecular formula is C13H21NO2 and its molecular weight is 223.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N-Bis(2-hydroxypropyl)-p-toluidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Bis(2-hydroxypropyl)-p-toluidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carcinogenic Research

  • N-Nitroso-bis(2-acetoxypropyl)amine, a potential metabolite of N-nitroso-di-n-propylamine, was studied for its carcinogenicity in Syrian golden hamsters. This research is relevant because it parallels the effects of N-nitroso-bis(2-hydroxypropyl)amine, indicating similar metabolic pathways and carcinogenic potential in specific organs (Pour et al., 1976).

Polymer Science

  • The compound was explored in the context of copolymerization and activation of peroxide decomposition, particularly in dental composites. This research highlights its potential applications in the development of new polymer materials (Sandner et al., 1994).

Chemical Synthesis

  • The compound was investigated for its role in the selective initiation from unprotected amino alcohols for the N-heterocyclic carbene-organocatalyzed ring-opening polymerization. This study underscores its utility in synthesizing complex polymeric structures (Bakkali-Hassani et al., 2018).

Chemical Analysis

  • The chemical was analyzed for its use in the separation of methoxy-substituted quinones using liquid crystals in gas-liquid chromatography. This application demonstrates its usefulness in analytical chemistry for substance separation and identification (Muschik et al., 1980).

properties

IUPAC Name

1-[N-(2-hydroxypropyl)-4-methylanilino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-10-4-6-13(7-5-10)14(8-11(2)15)9-12(3)16/h4-7,11-12,15-16H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZVSHAMRZPOPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(C)O)CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276510, DTXSID10865920
Record name 1,1'-[(4-Methylphenyl)azanediyl]di(propan-2-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propanol, 1,1'-[(4-methylphenyl)imino]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Other Solid; Water or Solvent Wet Solid
Record name 2-Propanol, 1,1'-[(4-methylphenyl)imino]bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

N,N-Bis(2-hydroxypropyl)-p-toluidine

CAS RN

38668-48-3, 4977-59-7
Record name 1,1′-[(4-Methylphenyl)imino]bis[2-propanol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38668-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Bis(2-hydroxypropyl)-p-toluidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038668483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanol, 1,1'-[(4-methylphenyl)imino]bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1'-[(4-Methylphenyl)azanediyl]di(propan-2-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propanol, 1,1'-[(4-methylphenyl)imino]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-(p-tolylimino)dipropan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.142
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N-BIS(2-HYDROXYPROPYL)-P-TOLUIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R943R743KW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N-Bis(2-hydroxypropyl)-p-toluidine
Reactant of Route 2
Reactant of Route 2
N,N-Bis(2-hydroxypropyl)-p-toluidine
Reactant of Route 3
Reactant of Route 3
N,N-Bis(2-hydroxypropyl)-p-toluidine
Reactant of Route 4
Reactant of Route 4
N,N-Bis(2-hydroxypropyl)-p-toluidine
Reactant of Route 5
Reactant of Route 5
N,N-Bis(2-hydroxypropyl)-p-toluidine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N,N-Bis(2-hydroxypropyl)-p-toluidine

Citations

For This Compound
7
Citations
M Dolz, I Mateljak, D Méndez-Sánchez… - Frontiers in …, 2022 - frontiersin.org
At present, the end-of-life management of thermoset composite epoxy resins is limited to incineration and landfill storage, highlighting the demand for the development of more …
Number of citations: 4 www.frontiersin.org
B Sandner, S Baudach, P Knoth, MC Tanzi - Polymer, 1994 - Elsevier
The reactivity parameters of the copolymerization of N,N-bis(2-methacryloyloxyethyl)-p-toluidine (BMAT) (M 1 ) with methyl methacrylate (MMA) (M 2 ) in 1,4-dioxane, ie r 1 = 1.07 ± 0.20, …
Number of citations: 5 www.sciencedirect.com
EW Gaba, BO Asimeng, EE Kaufmann, EJ Foster… - Polymers, 2021 - mdpi.com
This work reports on the use of low-cost pineapple leaf fiber (PALF) as an alternative reinforcing material to the established, commonly used material for prosthetic socket fabrication …
Number of citations: 7 www.mdpi.com
L Klose, N Meyer-Heydecke, S Wongwattanarat… - Polymers, 2023 - mdpi.com
Epoxy resins are highly valued for their remarkable mechanical and chemical properties and are extensively used in various applications such as coatings, adhesives, and fiber-…
Number of citations: 2 www.mdpi.com
JE Sanders, MR Severance - Prosthetics and orthotics …, 2011 - journals.sagepub.com
Background and Aim: It is difficult to measure foam model shapes using contact digitizers because the stylus contact tends to get stuck in the soft foam. The aim of this paper is to …
Number of citations: 1 journals.sagepub.com
DT Monterrey, A Ménes-Rubio, M Keser… - Current Opinion in …, 2023 - Elsevier
Fungal unspecific peroxygenase (UPOs) are among the most promising biocatalysts in synthetic chemistry. The kaleidoscope of oxyfunctionalization reactions that are of industrial and …
Number of citations: 9 www.sciencedirect.com
M Andersson, M Andersson - 2016 - diva-portal.org
Examensarbetet är en del i ett större projekt, ORTO-Optimerad Resurseffektiv Tillverkning av Ortoser. Vid tillverkning av ortopedtekniska hjälpmedel används idag många olika metoder …
Number of citations: 0 www.diva-portal.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.